
Topiramate-d12
Overview
Description
Topiramate-d12: is a deuterium-labeled analog of topiramate, an anticonvulsant drug used primarily for the treatment of epilepsy and the prophylaxis of migraines. The incorporation of deuterium atoms into the molecular structure of topiramate enhances its stability and allows for its use as an internal standard in various analytical applications, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) .
Mechanism of Action
Target of Action
Topiramate-d12, also known as Topiramate, primarily targets voltage-dependent sodium channels, GABA-A receptors, AMPA/kainate glutamate receptors, and carbonic anhydrase isoenzymes . These targets play crucial roles in neuronal signaling and excitability, which are key factors in conditions such as epilepsy and migraines .
Mode of Action
This compound interacts with its targets in several ways:
- It blocks voltage-dependent sodium channels, which inhibits the propagation of action potentials .
- It enhances the activity of the neurotransmitter gamma-aminobutyrate at some subtypes of the GABA-A receptor .
- It antagonizes the AMPA/kainate subtype of the glutamate receptor .
- It inhibits the carbonic anhydrase enzyme, particularly isozymes II and IV .
These interactions result in decreased neuronal hyperexcitability, which can help control seizures and prevent migraines .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to lower SORBS1 gene and protein levels in C2C12 cells, and in 3T3L-1 cells, it upregulates CTGF and downregulates MAPK8 and KPNA1 genes . Changes were notable in nuclear cytoplasmic transport and circadian signaling pathways .
Pharmacokinetics
This compound has a bioavailability of 80% . It is metabolized in the liver (20–30%) and has an elimination half-life of 21 hours . About 70–80% of the drug is excreted in the urine . These properties impact the drug’s bioavailability and determine the dosing regimen.
Result of Action
The molecular and cellular effects of this compound’s action include reduced insulin resistance in C2C12 and 3T3L-1 cells . It also has neuroprotective activities, contributing to its anticonvulsant and antinociceptive effects .
Action Environment
Environmental factors can influence the action of this compound. For instance, it is contraindicated in pregnancy due to the risk of congenital malformation, low birth weight, and potential increased risk of intellectual disability, autistic spectrum disorder, and attention deficit hyperactivity disorder in children of mothers taking this compound during pregnancy . Therefore, women of childbearing potential should use effective contraception during treatment with this compound .
Biochemical Analysis
Biochemical Properties
Topiramate-d12 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to modulate insulin resistance in C2C12 myocytes and 3T3L-1 adipocytes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating insulin response in adipocytes and myocytes . This modulation leads to changes in body muscle and fat composition and improved insulin sensitivity .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. In C2C12 cells, it significantly lowered SORBS1 gene and protein levels. In 3T3L-1 cells, topiramate upregulated CTGF and downregulated MAPK8 and KPNA1 genes .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to effectively reduce insulin resistance in C2C12 and 3T3L-1 cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has demonstrated the ability to ameliorate insulin sensitivity in rodent models of obesity and diabetes, evidenced by decreased plasma glucose concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Topiramate-d12 involves the incorporation of deuterium atoms into the molecular structure of topiramate. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route and reaction conditions may vary depending on the desired level of deuterium incorporation and the availability of deuterated reagents .
Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process may include multiple steps, such as the protection and deprotection of functional groups, purification, and characterization of the final product to ensure the desired level of deuterium incorporation .
Chemical Reactions Analysis
Types of Reactions: : Topiramate-d12 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the molecular structure of the compound or to introduce specific functional groups .
Common Reagents and Conditions: : Common reagents used in the chemical reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation .
Major Products: : The major products formed from the chemical reactions of this compound depend on the specific reaction and reagents used.
Scientific Research Applications
Role in Bioanalytical Methods
Topiramate-d12 is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of topiramate in biological matrices. Its deuterated nature allows for accurate measurement by compensating for variations in the analytical process.
Method Development and Validation
Research has demonstrated that using this compound enhances the reliability of LC-MS/MS methods. For instance, a study developed a method for quantifying topiramate in human plasma using this compound as an internal standard. The method showed high precision and selectivity, with a limit of quantitation as low as 10 ng/ml .
Table 1: Summary of LC-MS/MS Method Characteristics
Parameter | Value |
---|---|
Limit of Quantitation | 10 ng/ml |
Precision | 0.78% - 2.44% |
Total Run Time | 1.80 min |
Flow Rate | 0.5 ml/min |
Clinical Applications
Topiramate is widely recognized for its therapeutic applications, particularly in the treatment of epilepsy and migraine prevention. The use of this compound facilitates pharmacokinetic studies that inform dosing regimens and efficacy assessments.
Epilepsy Treatment
In pediatric populations, this compound has been utilized to establish pharmacokinetic models that guide dosing strategies for children with newly diagnosed epilepsy. A study indicated that a dosing regimen of approximately 6-9 mg/kg per day could achieve significant seizure freedom rates . The incorporation of this compound in these models ensures accurate assessment of drug exposure and response.
Migraine Prevention
Topiramate has also been evaluated for its efficacy in migraine prevention. A large controlled trial demonstrated that doses of 100 mg/day significantly reduced monthly migraine frequency compared to placebo . The use of this compound in pharmacokinetic studies associated with these trials helps ensure reliable data on drug metabolism and efficacy.
Monitoring Drug Levels
This compound is instrumental in monitoring drug levels across various biological matrices, including plasma, saliva, and hair. This capability is crucial for assessing patient compliance and understanding long-term drug exposure.
Multi-Matrix Analysis
Recent advancements have led to the development of methods capable of measuring topiramate levels in multiple biological matrices simultaneously. A study validated an LC-MS/MS method that accurately quantified topiramate in plasma, saliva, and hair samples . This approach allows clinicians to monitor adherence to treatment regimens effectively.
Table 2: Summary of Multi-Matrix Analysis Findings
Matrix | Detection Range | Application |
---|---|---|
Plasma | 0.20-30 mg/L | Therapeutic drug monitoring |
Saliva | 0.20-30 mg/L | Alternative monitoring method |
Hair | 0.25-25 ng/mg | Long-term compliance assessment |
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to Topiramate-d12 include other deuterium-labeled anticonvulsants, such as Carbamazepine-d10, Lamotrigine-d3, and Phenytoin-d10 .
Uniqueness: : this compound is unique due to its specific deuterium labeling, which enhances its stability and allows for its use as an internal standard in analytical applications. This makes it particularly valuable in research and industry for the precise quantitation and analysis of topiramate levels .
Biological Activity
Topiramate-d12, a deuterated form of the antiepileptic drug topiramate, has garnered attention for its potential applications in both therapeutic and research settings. This article delves into its biological activity, pharmacokinetics, and therapeutic implications, supported by relevant studies and data.
Overview of this compound
Topiramate is primarily known for its role as an anticonvulsant drug used in the treatment of epilepsy and migraine prophylaxis. The deuterated variant, this compound, is utilized in research to improve the quantification and tracking of topiramate levels in biological matrices through advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) .
Topiramate exhibits multiple mechanisms of action:
- Inhibition of Carbonic Anhydrase : This is a primary mechanism that contributes to its anticonvulsant effects.
- Modulation of Ion Channels : Topiramate enhances GABAergic activity and inhibits AMPA/kainate receptors, which are crucial for neuronal excitability .
- Effects on NMDA Receptors : It may also interact with NMDA receptors, although this is less well-defined compared to its other actions.
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its bioavailability and therapeutic efficacy. Studies have shown that the bioavailability of topiramate can be affected by various formulations. For instance, a study comparing two oral formulations (Toprel and Topamax) demonstrated similar pharmacokinetic parameters such as Cmax and AUC, indicating bioequivalence .
Key Pharmacokinetic Parameters
Parameter | Toprel (A) | Topamax (B) |
---|---|---|
AUC(0-inf) | 63,418.31 ± 22,141.69 ng*h/ml | 67,094.70 ± 22,487.2 ng*h/ml |
AUC(0-24) | 30,421.02 ± 9,964.0 ng*h/ml | 30,489.35 ± 9,407.17 ng*h/ml |
tmax | 2.77 ± 1.76 h | 1.95 ± 1.89 h |
Cmax | 2,143.33 ± 724.26 ng/ml | 2,262.51 ± 751.12 ng/ml |
Therapeutic Efficacy
This compound has been studied for its efficacy in various seizure types and conditions:
- Juvenile Myoclonic Epilepsy (JME) : A systematic review indicated that topiramate significantly reduced the frequency of generalized tonic-clonic seizures compared to placebo . The relative risk (RR) for achieving a ≥50% reduction in seizure frequency was reported as RR 4.00 (95% CI: 1.08 to 14.75), highlighting its effectiveness.
- Combination Therapy : Research has shown that when combined with other antiepileptic drugs (AEDs), such as valproate and carbamazepine, topiramate can enhance anticonvulsant effects without significantly altering plasma levels of these drugs .
Case Studies
- Efficacy in Combination with Ethosuximide : In a study involving pentylenetetrazol-induced seizures in mice, topiramate at subtherapeutic doses enhanced the anticonvulsant action of ethosuximide without significant adverse effects .
- Long-term Monitoring : Therapeutic drug monitoring studies have demonstrated the importance of tracking topiramate levels to optimize treatment outcomes and minimize side effects .
Safety Profile
While topiramate is generally well-tolerated, it is associated with several adverse effects:
Properties
IUPAC Name |
[(1R,2S,6S,9R)-4,4,11,11-tetrakis(trideuteriomethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3,(H2,13,14,15)/t7-,8-,9+,12+/m1/s1/i1D3,2D3,3D3,4D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJADKKWYZYXHBB-RFYKXYJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C([2H])([2H])[2H])C([2H])([2H])[2H])COS(=O)(=O)N)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1279037-95-4 | |
Record name | 1279037-95-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.